N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide
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Overview
Description
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 3-oxobut-1-ynyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide can be achieved through various synthetic routes. One common method involves the Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling of terminal alkynes with aryl halides. In this case, the reaction between 2-iodophenylacetamide and 3-oxobut-1-yne in the presence of a palladium catalyst and a copper co-catalyst yields the desired product .
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF)
- Base: Diisopropylethylamine
- Catalyst: Palladium acetate (Pd(OAc)2)
- Co-catalyst: Copper iodide (CuI)
- Temperature: Room temperature to 50°C
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The Sonogashira cross-coupling reaction is optimized for large-scale production by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. Additionally, the use of more efficient catalysts and greener solvents can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-oxobut-1-ynoic acid or 3-oxobut-1-ynyl ketone derivatives.
Reduction: Formation of 3-oxobut-1-ene or 3-oxobutane derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, leading to the formation of bioactive metabolites. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide can be compared with other similar compounds, such as:
N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: This compound also contains a phenyl ring substituted with an acetamide group and an alkyne, but with different substituents on the phenyl ring.
N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: This compound features a benzofuran ring instead of a simple phenyl ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C14H15NO2/c1-11(16)7-8-13-5-3-4-6-14(13)9-10-15-12(2)17/h3-6H,9-10H2,1-2H3,(H,15,17) |
InChI Key |
JEBQBIRSNGOWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=CC=CC=C1CCNC(=O)C |
Origin of Product |
United States |
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